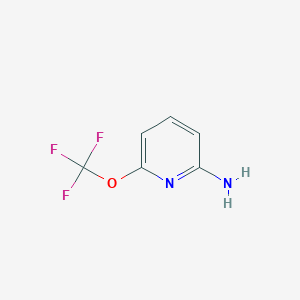

6-(Trifluoromethoxy)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-3-1-2-4(10)11-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANASNIOXOHMDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292189 | |

| Record name | 6-(Trifluoromethoxy)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131007-45-8 | |

| Record name | 6-(Trifluoromethoxy)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131007-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethoxy)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Properties of 6 Trifluoromethoxy Pyridin 2 Amine

The following table summarizes the known physicochemical properties of 6-(Trifluoromethoxy)pyridin-2-amine.

| Property | Value | Source |

| CAS Number | 1131007-45-8 | cymitquimica.com |

| Molecular Formula | C₆H₅F₃N₂O | smolecule.com |

| Molecular Weight | 178.11 g/mol | cymitquimica.com |

| Appearance | Liquid | cymitquimica.com |

| Purity | ~95.0% | cymitquimica.com |

Exploration of Chemical Reactivity and Derivatization Strategies for 6 Trifluoromethoxy Pyridin 2 Amine Analogues

Chemical Transformations of the Pyridine (B92270) Core and Substituents

The reactivity of the pyridine ring and its substituents in 6-(trifluoromethoxy)pyridin-2-amine and its analogues is a cornerstone of its chemical utility, enabling the synthesis of a diverse array of derivatives. The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating character of the amino group create a unique electronic profile that influences the regioselectivity and feasibility of various transformations.

Oxidation Reactions of Aminopyridine Derivatives

The oxidation of aminopyridine derivatives can proceed at either the pyridine ring nitrogen or the exocyclic amino group, with the outcome largely dependent on the oxidant and the substitution pattern of the pyridine ring. A common transformation is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org This reaction increases the electron density of the ring, making it more susceptible to certain electrophilic substitutions and modifying its reactivity towards nucleophiles. wikipedia.orgnih.gov

Peroxy acids are frequently employed for the N-oxidation of pyridines. wikipedia.org For instance, the oxidation of substituted pyridines with peracids leads to the corresponding pyridine N-oxides. wikipedia.org The presence of an amino group can, however, complicate this reaction. While 2-aminopyridine (B139424) itself can be N-oxidized, the amino group is also susceptible to oxidation, which can lead to the formation of nitroso species or other undesired byproducts, especially with stronger oxidizing agents. nih.gov The electronic nature of other substituents on the ring significantly influences the ease of N-oxidation.

In the case of polyhalogenated aminopyridines, such as those containing fluorine or chlorine, peroxy-acid oxidation can lead to rearrangements of the initially formed N-oxide intermediate. rsc.org For some aminopyridine derivatives, oxidation does not lead to the stable N-oxide but can result in more complex transformations, including dimerization or the formation of hydroxylamines. rsc.orgacs.org

Reduction Reactions of Pyridine-Based Compounds

The pyridine ring is aromatic and thus relatively resistant to reduction compared to other unsaturated heterocyclic compounds. clockss.org However, under appropriate conditions, it can be fully or partially hydrogenated. The complete reduction of the pyridine ring in this compound analogues would yield the corresponding piperidine (B6355638) derivatives. This transformation typically requires catalytic hydrogenation under high pressure of hydrogen gas, often using catalysts like platinum oxide, Raney nickel, or rhodium. clockss.orgresearchgate.net The energy released upon hydrogenation of pyridine to piperidine is substantial, though slightly less than that for the hydrogenation of benzene. wikipedia.org

Partial reduction of the pyridine ring to yield dihydropyridines or tetrahydropyridines can be achieved using milder reducing agents. wikipedia.org For example, lithium aluminium hydride can reduce pyridine to a mixture of 1,2-, 1,4-, and 2,5-dihydropyridines. wikipedia.org Dissolving metal reductions, such as the Birch reduction, can also be employed to obtain dihydropyridines. wikipedia.orgrsc.org Another method involves the use of samarium diiodide in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org

Borane-catalyzed hydrosilylation represents a more advanced method for pyridine reduction, which can lead to the formation of structurally diverse azacyclic compounds. acs.org Depending on the substituents present on the pyridine ring, this method can selectively produce fully reduced piperidines or partially reduced derivatives. acs.org

| Reducing Agent/Method | Product(s) | Reference |

|---|---|---|

| Catalytic Hydrogenation (H₂, PtO₂, Raney Ni, Rh) | Piperidines (complete reduction) | clockss.orgresearchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | Mixture of dihydropyridines | wikipedia.org |

| Samarium Diiodide (SmI₂)/H₂O | Piperidines | clockss.org |

| Birch Reduction | Dihydropyridines | wikipedia.org |

| Borane-Catalyzed Hydrosilylation | Piperidines or partially reduced derivatives | acs.org |

Nucleophilic Substitution Reactions Involving Halogen and Trifluoromethyl Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying pyridine rings that are activated by electron-withdrawing groups. wikipedia.org In analogues of this compound that also contain a halogen atom, this halogen can often be displaced by a variety of nucleophiles. The trifluoromethyl group is a strong electron-withdrawing group and can activate the pyridine ring towards nucleophilic attack. acs.org

The general reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. researchgate.net Thus, a fluoro-substituted pyridine analogue would be expected to be more reactive towards nucleophilic substitution than the corresponding chloro or bromo derivative. Reactions of halopyridines with sulfur, oxygen, and carbon nucleophiles have been shown to proceed efficiently, often with reduced reaction times under microwave irradiation. sci-hub.se

The trifluoromethyl group itself is generally stable and not typically displaced in nucleophilic substitution reactions on aromatic rings. However, under forcing conditions or with specific reagents, reactions involving the trifluoromethyl group can occur. acs.org More commonly, the trifluoromethyl group serves to activate the ring for substitution at other positions. For instance, in pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position under mild conditions, while substitution at C-2 and C-6 can be achieved under harsher conditions. rsc.org

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Halopyridines | Amines | 2-Aminopyridines | Palladium catalysis or SNAr | researchgate.net |

| 2-Halopyridines | Sulfur, Oxygen, Carbon Nucleophiles | 2-Substituted Pyridines | Microwave irradiation | sci-hub.se |

| Pentafluoropyridine | Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Mildly basic | rsc.org |

| Pyridine | Alkali-metal amide | 2-Aminopyridine | Chichibabin reaction | wikipedia.org |

Advanced Derivatization Techniques for Functionalization of Aminopyridine Scaffolds

Beyond the fundamental transformations of the pyridine core and its primary substituents, a range of advanced derivatization techniques allows for the precise modification of aminopyridine scaffolds. These methods are crucial for fine-tuning the properties of these molecules for various applications.

Strategies for Modifying the Amino Group

The amino group of this compound is a key site for derivatization. Its nucleophilic character allows for a variety of modifications, including alkylation, acylation, and the formation of ureas and sulfonamides. The reaction of amines with alkyl halides can lead to mono-, di-, and even tri-alkylation, potentially forming quaternary ammonium (B1175870) salts. youtube.com Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation. youtube.comyoutube.com

The basicity of the amino group can be modulated through these modifications, which in turn can influence the biological activity and physicochemical properties of the resulting compounds. nih.gov For example, converting the primary amine to a secondary or tertiary amine can alter its hydrogen bonding capacity and lipophilicity. nih.gov The acidity of the amino group in aminopyridines has been studied, providing a basis for understanding its reactivity in various chemical environments. researchgate.net

Furthermore, the amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

Functionalization of the Pyridine Ring System at Unsubstituted Positions

Directing functionalization to the unsubstituted positions of the pyridine ring in molecules like this compound presents a significant synthetic challenge due to the inherent reactivity patterns of the pyridine nucleus. acs.org However, several advanced strategies have been developed to achieve such transformations.

One approach involves the deprotonation of the pyridine ring using strong bases, followed by trapping with an electrophile. The use of n-butylsodium has been shown to selectively deprotonate pyridine at the C-4 position, in contrast to organolithium reagents which tend to add to the C-2 position. nih.govnih.gov This allows for the introduction of various functional groups at the C-4 position.

Another strategy is the Minisci reaction, which involves the addition of nucleophilic carbon-centered radicals to a protonated pyridine ring. acs.org This reaction often leads to a mixture of C-2 and C-4 substituted products, but methods to control the regioselectivity are continually being developed. acs.org

More recently, methods have been developed for the selective functionalization of the C-3 (meta) position of the pyridine ring. One such method involves temporary de-aromatization of the pyridine to form a dienamine intermediate, which then undergoes selective functionalization before re-aromatization. phys.org Another approach for C-3 trifluoromethylation is based on the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation. researchgate.netresearchgate.net

Spectroscopic Characterization and Computational Investigations of 6 Trifluoromethoxy Pyridin 2 Amine Structures

Application of Advanced Spectroscopic Methods in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms in 6-(Trifluoromethoxy)pyridin-2-amine can be determined. Furthermore, ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the trifluoromethoxy (-OCF₃) group.

While several chemical suppliers indicate the availability of NMR data for this compound, specific, publicly accessible spectral data and detailed peak assignments were not found in the reviewed scientific literature. bldpharm.combldpharm.commolbase.cn For a complete structural assignment, analysis of ¹H, ¹³C, and ¹⁹F NMR would be required.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound, which for this compound is 178.11 g/mol . cochemical.comchemicalbook.com High-resolution mass spectrometry (HRMS) would further confirm the elemental composition (C₆H₅F₃N₂O). The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts. While commercial suppliers mention the availability of mass spectrometry data, detailed fragmentation analyses have not been published in the surveyed literature. bldpharm.comgoogle.com

Computational Chemistry Approaches to Understand Molecular Properties and Reactivity

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental data.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the electronic structure of molecules. guidechem.com These calculations can predict molecular geometry, orbital energies (like HOMO and LUMO), electrostatic potential, and reactivity indicators. For this compound, DFT studies would help in understanding how the electron-donating amine group (-NH₂) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃) influence the electron distribution within the pyridine (B92270) ring. This information is critical for predicting the molecule's reactivity in chemical synthesis and its potential interactions with biological targets. However, specific computational studies focusing on the electronic structure and reactivity of this compound are not available in the reviewed literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. These methods provide critical insights into the binding modes and affinities that drive biological activity.

Docking studies on various pyridine derivatives have been conducted to understand their potential as therapeutic agents. For example, derivatives of 6-(trifluoromethyl)pyridine were evaluated as RORγt inverse agonists, with docking used to elucidate their binding mode within the receptor. researchgate.net Similarly, novel pyridine derivatives have been docked into the active sites of enzymes like VEGFR-2, HER-2, and EGFR to explore their potential as anticancer agents. mdpi.comnih.gov In these studies, the pyridine core often serves as a scaffold, with substituents forming key hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target's binding pocket. nih.govnih.gov

Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.gov For instance, MD simulations were used to study the binding of 6-(trifluoromethyl)pyridine derivatives to the RORγt receptor, confirming the stability of the interactions observed in docking. researchgate.net These simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a more dynamic and accurate picture of the binding event. The binding free energy, often calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), helps to quantify the strength of the interaction. nih.gov

Summary of Docking and MD Simulation Studies on Related Pyridine Derivatives:

| Compound Class | Biological Target | Key Interactions Observed | Computational Method |

| 6-(Trifluoromethyl)pyridine derivatives | RORγt | H-bond with His479; -CF₃ interaction with Leu324, Leu396 | Molecular Docking, MD Simulations, MM/GBSA |

| N-(Substituted pyridine-4-yl) carboxamides | Succinate (B1194679) Dehydrogenase (SDH) | H-bonds; π-π interaction with Arg59 | Molecular Docking, 3D-QSAR |

| Cyanopyridone derivatives | VEGFR-2 / HER-2 | Interactions with key amino acid residues | Molecular Docking |

| Pyridine and Pyrimidine derivatives | EGFR (Wild & T790M) | Interactions within the kinase domain | Molecular Docking |

| 2-Amino-6-arylsulphonylbenzonitriles | HIV-1 Reverse Transcriptase | Electrostatic interactions and solvation contributions | Molecular Dynamics, MM/GBSA |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. These studies systematically modify a chemical structure to understand how specific changes affect its biological activity.

A detailed SAR study was conducted on a series of 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists. researchgate.net This study explored how modifications to different parts of the molecule influenced its inhibitory potency. The trifluoromethyl group at the 6-position of the pyridine ring was identified as a crucial element for potent activity, contributing significantly to the binding affinity through interactions with specific residues in the target protein. researchgate.net

Key SAR Findings for 6-(Trifluoromethyl)pyridine Derivatives as RORγt Inverse Agonists researchgate.net:

| Compound Modification | Effect on Activity | Rationale |

| Core Scaffold | 6-(Trifluoromethyl)pyridine essential | Provides key binding interactions. |

| -CF₃ Group | Important contribution to binding | Interacts with Leu324, Leu396, and His479. |

| Side Chain Modifications | Modulates potency | Optimizes interactions within the binding pocket. |

| Introduction of "push-pull" mechanism | Breaks H-bond between His479 and Tyr502 | Leads to superior inhibitory activity. |

QSAR establishes a mathematical relationship between the chemical structures and their biological activities. nih.govijpsonline.com For a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, 3D-QSAR studies were performed to understand their fungicidal activity as succinate dehydrogenase (SDH) inhibitors. nih.gov These models use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic fields) to predict the activity of new compounds. The resulting models can guide the design of more potent inhibitors by highlighting which structural features are most important for activity. nih.gov The validity of these models is often assessed by high correlation coefficients (R²) and predictive R² (Q²) values. nih.gov

Role of 6 Trifluoromethoxy Pyridin 2 Amine As a Key Intermediate and Building Block in Complex Chemical Syntheses

Applications in Pharmaceutical Intermediate Synthesis

While direct, publicly available research explicitly detailing the use of 6-(Trifluoromethoxy)pyridin-2-amine in the synthesis of specific commercial drug intermediates is limited, the broader class of trifluoromethylpyridines is well-established in medicinal chemistry. These compounds are integral to the development of various therapeutic agents, particularly kinase inhibitors for cancer therapy. The trifluoromethyl group is a key pharmacophore in many modern drugs, valued for its ability to enhance binding affinity and metabolic stability.

The structural motif of this compound makes it an attractive starting material for the synthesis of novel pharmaceutical candidates. For instance, its amine group can be readily functionalized to introduce diverse side chains, and the pyridine (B92270) nitrogen can be targeted for quaternization or other modifications to modulate the compound's physicochemical properties. The trifluoromethoxy group at the 6-position influences the electronic properties of the pyridine ring, which can be leveraged to fine-tune the biological activity of the resulting molecules.

Research into related compounds, such as those containing a trifluoromethyl group, highlights the potential of this class of molecules. For example, various kinase inhibitors have been synthesized using trifluoromethylpyridine building blocks. These inhibitors play a crucial role in cancer treatment by targeting specific enzymes involved in cell growth and proliferation. The development of novel anticancer agents often involves the exploration of new chemical space, and building blocks like this compound are essential for this endeavor.

Utility in Agrochemical Production

The agrochemical industry has seen a significant increase in the use of 6-trifluoromethyl-substituted pyridine derivatives since the 1990s. nih.gov These compounds form the backbone of numerous modern herbicides, fungicides, and insecticides due to their high efficacy and favorable environmental profiles. While specific public domain examples of commercial agrochemicals synthesized directly from this compound are not extensively documented, the importance of the trifluoromethylpyridine scaffold is widely recognized.

For instance, the related compound 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) is a key intermediate in the production of the fungicide picoxystrobin. google.com This highlights the industrial relevance of pyridines with a trifluoromethyl group at the 6-position. The trifluoromethoxy group in this compound offers similar, and potentially enhanced, properties to the trifluoromethyl group, making it a highly probable candidate for the development of next-generation agrochemicals.

The synthesis of novel herbicides is another area where this compound shows significant promise. Herbicides containing the trifluoromethyl-phenyl moiety are known to be effective, and the trifluoromethylpyridine structure offers a bioisosteric replacement that can lead to improved properties. researchgate.net The amine group on this compound provides a convenient handle for the introduction of various functional groups, allowing for the creation of large libraries of compounds for high-throughput screening in the search for new herbicidal or fungicidal activity.

Contribution to Advanced Material Science

The unique electronic and photophysical properties imparted by the trifluoromethoxy group make this compound a promising building block for advanced materials.

Precursors for Organic Electronic Materials

Pyridine-containing organic semiconductor materials have demonstrated good electron transport performance, making them suitable for applications in various organic electronic devices. google.com The introduction of electron-withdrawing groups, such as the trifluoromethoxy group, can further enhance the electron mobility of these materials. This is beneficial for improving charge balance and achieving higher luminous efficiency in devices like Organic Light-Emitting Diodes (OLEDs). google.com

While direct synthesis of organic electronic materials from this compound is an area of ongoing research, the fundamental properties of the molecule suggest its potential. The amine group can be utilized to polymerize or to attach the pyridine core to other functional units, creating complex architectures with tailored electronic properties.

Components in Phosphorescent Materials

Trifluoromethyl-substituted phenyl pyridine-based ligands have been successfully used in the synthesis of phosphorescent iridium complexes. researchgate.net These complexes are of great interest for their application in OLEDs, where they can achieve high quantum efficiencies. The introduction of trifluoromethyl groups can fine-tune the emissive colors of these complexes, leading to bright green-blue emissions. researchgate.net

The this compound scaffold provides a platform for the development of new ligands for phosphorescent metal complexes. The trifluoromethoxy group can influence the ligand field strength and the energy levels of the resulting complex, thereby tuning its photophysical properties. Research in this area is aimed at developing novel phosphorescent materials with improved stability, efficiency, and color purity for next-generation displays and lighting applications.

Emerging Research Trends and Future Prospects for 6 Trifluoromethoxy Pyridin 2 Amine in Chemical Science

Novel Synthetic Methodologies and Green Chemistry Initiatives

Currently, specific research detailing novel or green synthetic methodologies exclusively for 6-(trifluoromethoxy)pyridin-2-amine is not widely available in published literature. General synthetic strategies for related trifluoromethylpyridines often involve multi-step processes, including chlorine/fluorine exchange reactions or the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.gov For instance, the synthesis of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues involves the condensation of 2-amino-6-trifluoromethylpyridine with dichloropyrimidines followed by Suzuki coupling, a process that has been optimized for cost-effectiveness. tandfonline.com However, dedicated studies adapting these methods for the trifluoromethoxy analogue or developing new, greener routes are not yet prominent.

Expanding Therapeutic and Agrochemical Applications

The application of this compound in therapeutic and agrochemical contexts is an area of potential but underexplored research. The broader class of trifluoromethylpyridine (TFMP) derivatives has seen significant use in agrochemicals and pharmaceuticals, with many compounds in clinical trials. nih.govjst.go.jp The trifluoromethyl group is a key feature in numerous pesticides and approved drugs. nih.govresearchoutreach.org For example, derivatives of the related 6-(trifluoromethyl)pyridin-2-amine have been synthesized and investigated for their potential as anticancer agents by inhibiting protein kinases. tandfonline.comnih.gov While it is hypothesized that the trifluoromethoxy group could offer unique biological activities, specific research demonstrating the therapeutic or agrochemical efficacy of this compound derivatives is not yet available. A patent has disclosed pyridine-2-amine derivatives as potential TLR8 selective agonists for treating diseases related to pathogen infection, immunological disorders, and tumors, suggesting a possible avenue for future investigation. google.com

Advanced Materials Development

The potential use of this compound in the development of advanced materials, such as functional polymers, remains a largely unexplored field. Research into the applications of TFMP derivatives hints at their potential in functional materials, but specific examples incorporating the this compound scaffold are not documented in current literature. nih.gov The development of organometallic complexes for olefin polymerization catalysis has utilized pyridine-based ligands, but these are structurally distinct from the compound .

Interdisciplinary Research with Computational Chemistry and Biology

There is a notable absence of specific interdisciplinary studies combining computational chemistry and biology for this compound. Quantum-chemical studies have been performed on other complex nitrogen-containing heterocycles to understand their structure and properties, but this specific molecule has not been the subject of such focused research. superfri.orgresearchgate.net Molecular modeling and other computational techniques are crucial for predicting the properties and biological activity of new compounds, and their application to this compound could accelerate the discovery of its potential uses.

Q & A

Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) be incorporated into this compound for tracer studies?

- Answer : Use ¹⁸F-KF in nucleophilic substitution to replace bromine or chlorine. For ¹³C labeling, employ Buchwald-Hartwig amination with ¹³C-enriched ammonia. Purify via radio-HPLC for radiochemical purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

Q. Why do some synthetic routes yield unexpected byproducts, and how can selectivity be improved?

- Answer : Competing pathways (e.g., over-bromination) arise from excess NBS or prolonged reaction times. Design of Experiments (DoE) optimizes reagent ratios. In-situ FTIR monitors intermediate formation to terminate reactions at optimal points .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

Q. Which catalysts improve efficiency in cross-coupling reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.